molecular formula C19H22N2O3 B2993119 1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine CAS No. 887459-35-0

1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine

Cat. No. B2993119
CAS RN: 887459-35-0
M. Wt: 326.396
InChI Key: CQQQAWCBSZGQHK-UHFFFAOYSA-N
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Description

“1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine” is a chemical compound with the molecular formula C13H18N2O3 . It is a derivative of benzamide compounds .


Synthesis Analysis

The synthesis of similar benzamide compounds has been reported in the literature. They are typically synthesized starting from 2,3-dimethoxybenzoyl chloride and amine derivatives . The reaction is usually carried out in the presence of a solvent like THF .


Molecular Structure Analysis

The molecular structure of “1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine” can be analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR . For instance, the NMR spectrum of a similar compound, 2,3-dimethoxy-N-(cyclohexyl)benzamide, revealed the presence of amide and iminol tautomeric structures .

Scientific Research Applications

Nonlinear Optics and Polymer Films

  • Head-to-tail assemblies of dipolar, piperazine-linked chromophores have been synthesized for potential applications in nonlinear optics, particularly for the fabrication of polymer films containing electric field-oriented chromophores. Extended conformations of these oligomeric amidopiperazines show significantly additive molecular moments, which are valuable for second-order nonlinear optics. X-ray structural analysis has confirmed the stereochemistry and bond angles, suggesting enhanced dipole moments in these compounds (Katz & Schilling, 1989).

Chemical Synthesis and Protecting Groups

  • The 3,4-dimethoxybenzyl moiety as a new N-protecting group for 1,2-thiazetidine 1,1-dioxides demonstrates the versatility of dimethoxybenzyl groups in synthetic chemistry. This study highlights the smooth elimination of the protecting group by DDQ, offering a novel approach to protecting nitrogen atoms in heterocyclic compounds (Grunder-Klotz & Ehrhardt, 1991).

Analytical and Forensic Science

  • GC-MS and IR studies on dimethoxybenzoyl-N-methylpiperazines (DMBzMPs) provide critical insights into the structural characterization of regioisomeric compounds. This research is particularly relevant for forensic science, where accurate identification of substances is essential. The study showcases the utility of mass spectrometry and infrared spectroscopy in distinguishing between isomeric forms of dimethoxybenzoyl-N-methylpiperazines (Abdel-Hay, Terrell, Deruiter, & Clark, 2014).

Molecular Structure and Crystallography

  • X-ray, NMR, and DFT studies of complexes involving derivatives similar to 1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine have provided detailed insights into their molecular and crystal structures. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Dega‐Szafran, Katrusiak, & Szafran, 2006).

Future Directions

The future directions for “1-(2,3-Dimethoxybenzoyl)-4-phenylpiperazine” could involve further exploration of its potential applications in various fields, given the wide range of uses of benzamide compounds . Additionally, in vivo biochemical tests of effective amides could be carried out for more comprehensive understanding .

properties

IUPAC Name

(2,3-dimethoxyphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-17-10-6-9-16(18(17)24-2)19(22)21-13-11-20(12-14-21)15-7-4-3-5-8-15/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQQAWCBSZGQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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